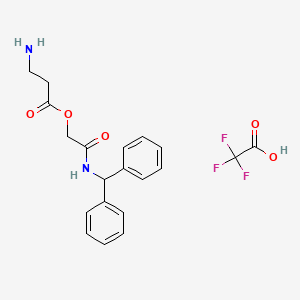

beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt

説明

Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt: is a synthetic compound with a complex structure, often used in various chemical and biological research applications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves multiple steps, including the esterification of beta-alanine with diphenylmethylamineacetoxy and subsequent trifluoroacetate salt formation. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization and chromatography to achieve high purity levels .

化学反応の分析

Hydrolysis Reactions

The ester and TFA groups undergo hydrolysis under specific conditions:

-

Ester Hydrolysis :

The diphenylmethylamineacetoxy ester bond is cleaved in acidic or basic media, yielding β-alanine and diphenylmethylamineacetic acid. For example: Hydrolysis rates depend on pH, with faster degradation observed under strongly basic conditions (e.g., NaOH) . -

Trifluoroacetate Removal :

The TFA counterion can be displaced by ion-exchange chromatography or neutralized with amines (e.g., triethylamine), regenerating the free base form .

Table 2: Hydrolysis Conditions

Stability and Degradation

- Thermal Stability : Decomposes at 166–173°C, releasing TFA and forming degradation byproducts .

- Light Sensitivity : The diphenylmethylamineacetoxy group undergoes photolytic cleavage, limiting long-term storage under light exposure .

Comparative Reactivity

The ester group in this compound is less reactive than standard methyl or ethyl esters due to steric hindrance from the diphenylmethyl moiety. This property is exploited to prevent premature hydrolysis during synthetic workflows .

科学的研究の応用

Pharmaceutical Applications

Synthesis and Intermediate Use

Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is synthesized through the reaction of beta-alanine with specific reagents, yielding a compound that can be utilized as an intermediate in drug development. The synthesis method involves mixing beta-alanine with methanol and concentrated sulfuric acid under controlled conditions, ensuring high yield and purity of the product .

Case Study: Drug Formulation

A notable case study highlights the use of beta-alanine derivatives in the formulation of drugs aimed at enhancing muscle performance and recovery. The compound's ability to improve solubility in various solvents makes it a suitable candidate for developing formulations that require high bioavailability .

Sports Nutrition and Exercise Performance

Enhancement of Athletic Performance

Beta-alanine supplementation has been extensively studied for its role in improving exercise performance. Research indicates that beta-alanine can increase muscle carnosine levels, which buffers acid in muscles during high-intensity exercise, thereby delaying fatigue .

Quantitative Data on Performance Improvement

A meta-analysis reported that beta-alanine supplementation leads to a median improvement of 2.85% in exercise performance outcomes, demonstrating its efficacy in enhancing physical capabilities among athletes . Another study found that when combined with other supplements like histidine and carnosine, beta-alanine significantly increased plasma concentrations and improved overall performance metrics during strenuous activities .

Bioavailability Studies

Controlled Release Formulations

Recent studies have focused on controlled-release formulations of beta-alanine to enhance its bioavailability. A novel formulation was shown to increase the area under the curve (AUC) for plasma concentrations significantly compared to standard formulations, indicating improved absorption and sustained effects over time .

Comparative Analysis of Formulations

| Formulation Type | C MAX Increase | AUC Increase | MRT Increase |

|---|---|---|---|

| Standard Beta-Alanine | Baseline | Baseline | Baseline |

| Novel Controlled Release | 1.6-fold | 2.1-fold | 12% |

作用機序

The mechanism of action of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites, influencing the activity of target molecules .

類似化合物との比較

Beta-Alanine: A simple amino acid with similar structural features.

Diphenylmethylamine: A compound with a related amine group.

Acetoxy Esters: Compounds with similar ester functional groups.

Uniqueness: Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

生物活性

Beta-alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is a compound derived from beta-alanine, a naturally occurring amino acid that plays a crucial role in muscle metabolism. This compound has garnered attention for its potential biological activities, particularly in enhancing athletic performance and its implications in various physiological processes.

Chemical Structure and Properties

Beta-alanine is a non-proteinogenic amino acid that serves as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. The specific structure of this compound enhances its bioavailability and pharmacokinetic properties, making it an interesting subject for research.

Pharmacokinetics and Bioavailability

Recent studies have focused on the pharmacokinetics of beta-alanine formulations. A controlled-release powder blend of beta-alanine demonstrated significantly improved bioavailability compared to traditional forms. In a study involving twelve subjects, the maximum plasma concentration (C_MAX) and area under the curve (AUC) for the controlled-release formulation were found to be 1.6- and 2.1-fold higher than those of a sustained-release tablet, respectively . This increased bioavailability suggests that this compound could provide enhanced effects with lower doses.

1. Performance Enhancement

Beta-alanine supplementation has been shown to increase muscle carnosine levels, which helps buffer hydrogen ions produced during high-intensity exercise. This buffering capacity reduces muscle fatigue and enhances performance. A meta-analysis indicated that beta-alanine supplementation can improve time to exhaustion (TTE) by approximately 13% in trained individuals .

2. Effects on Muscle Fatigue

The compound's ability to mitigate muscle acidity during exercise is critical for improving endurance. Studies have demonstrated that individuals who supplemented with beta-alanine experienced significant reductions in perceived exertion and fatigue levels during prolonged physical activity .

3. Potential Neuroprotective Effects

Emerging research suggests that beta-alanine may also exhibit neuroprotective properties. Animal studies indicate that it could reduce oxidative stress and inflammation, which are linked to neurodegenerative diseases such as Alzheimer’s . These findings open avenues for further exploration into the compound's role in neurological health.

Case Studies

Several case studies have highlighted the effectiveness of beta-alanine supplementation:

- Cycling Performance : A study involving trained cyclists showed a 13% increase in total work completed after four weeks of beta-alanine supplementation, with further improvements noted after ten weeks .

- Resistance Training : In resistance-trained individuals, supplementation led to increased training volume and improved strength gains over an eight-week period .

Research Findings Summary Table

| Study | Subject Type | Duration | Key Findings |

|---|---|---|---|

| Study 1 | Trained Cyclists | 4 weeks | 13% increase in TTE; improved performance metrics |

| Study 2 | Resistance-Trained Individuals | 8 weeks | Increased training volume; enhanced strength gains |

| Study 3 | Animal Model | Various | Reduced oxidative stress; potential neuroprotective effects |

特性

IUPAC Name |

[2-(benzhydrylamino)-2-oxoethyl] 3-aminopropanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.C2HF3O2/c19-12-11-17(22)23-13-16(21)20-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15;3-2(4,5)1(6)7/h1-10,18H,11-13,19H2,(H,20,21);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLHOFTYMRTIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373138 | |

| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204063-33-2 | |

| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。